

Covalent Kinase Inhibitor Selectivity Profiling with PF-06658607: Application Notes and Protocols

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Compound of Interest

Compound Name: PF-06658607

Cat. No.: B13026643

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Introduction

PF-06658607 is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.^{[1][2]} Its covalent mechanism of action, targeting a cysteine residue in the BTK active site, provides high potency and prolonged duration of action. Beyond its primary target, understanding the broader kinase selectivity profile of **PF-06658607** is crucial for elucidating its full biological effects and potential off-target liabilities. This document provides a detailed overview of the kinase selectivity of **PF-06658607**, protocols for its profiling using established chemoproteomic techniques, and a visualization of its impact on the BTK signaling pathway.

PF-06658607 is an alkynylated version of the BTK inhibitor ibrutinib, designed as a chemical probe for activity-based protein profiling (ABPP).^{[3][4]} The terminal alkyne group allows for the attachment of reporter tags via copper-catalyzed azide-alkyne cycloaddition (click chemistry), enabling the identification and quantification of inhibitor-bound proteins in complex biological samples.^{[2][4]}

Data Presentation: Kinase Selectivity Profile of PF-06658607

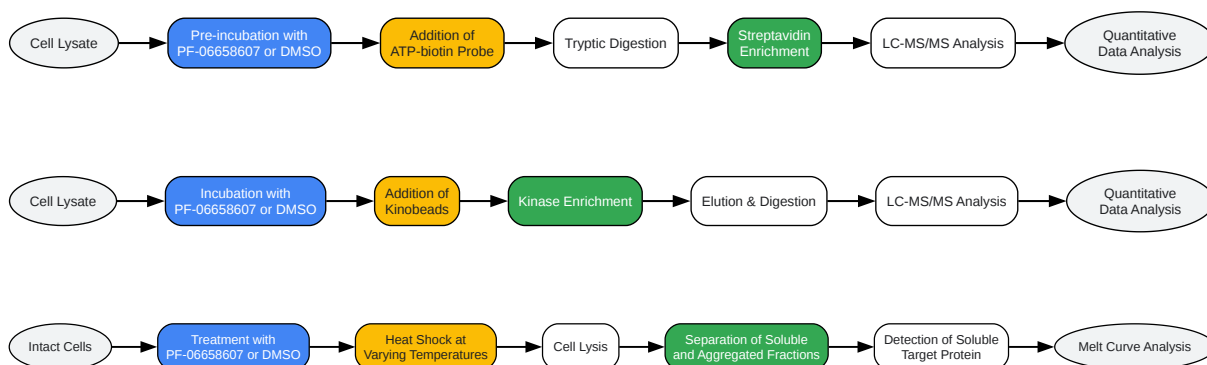
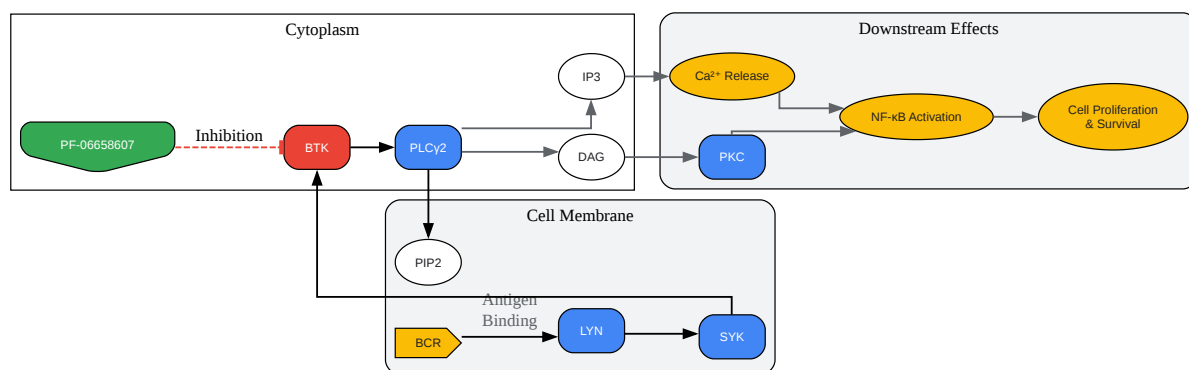
The following table summarizes the known kinase targets of **PF-06658607** as identified through quantitative chemoproteomic profiling in human cell lines. The data is derived from studies utilizing an alkyne-modified ibrutinib probe (**PF-06658607**) to map its interaction landscape across the kinome.

Target Kinase	Kinase Family	Cellular IC50 (μM)	Notes
BTK	Tec	< 0.005	Primary target; covalently modifies Cys481.
BLK	Src	~ 0.005	High-affinity off-target.
TEC	Tec	Potent	Member of the same family as BTK.
BMX	Tec	Potent	Member of the same family as BTK.
ITK	Tec	Moderate	Member of the same family as BTK.
JAK3	JAK	Moderate	Off-target with potential immunological implications.
EGFR	ErbB	Weak	Covalently modifies a homologous cysteine.
ERBB2	ErbB	Weak	Covalently modifies a homologous cysteine.
ERBB4	ErbB	Weak	Covalently modifies a homologous cysteine.
LCK	Src	Moderate	
SRC	Src	Moderate	

Note: This table is a compilation of data from multiple sources. IC50 values are approximate and can vary depending on the assay conditions and cell type used.

Signaling Pathway Visualization

The following diagram illustrates the B-cell receptor (BCR) signaling pathway and highlights the central role of BTK, the primary target of **PF-06658607**.



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